2-(Azetidin-3-yl)pyridine dihydrochloride
Description
2-(Azetidin-3-yl)pyridine dihydrochloride (CAS: 206446-45-9) is a heterocyclic compound featuring a pyridine ring linked to an azetidine moiety via a methylene bridge. Its molecular formula is C₈H₁₀N₂·2HCl, with a molecular weight of 207.10 g/mol . The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications. It is a solid with 95% purity, stored at room temperature, and used primarily in laboratory research .
Properties
IUPAC Name |
2-(azetidin-3-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-2-4-10-8(3-1)7-5-9-6-7;;/h1-4,7,9H,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKJVWHAPAHHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678889 | |
| Record name | 2-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206446-45-9 | |
| Record name | 2-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds through:
- Formation of an azetidine intermediate, often protected as a carbamate (e.g., tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate).
- Deprotection and conversion to the free azetidine.
- Salt formation with hydrochloric acid to yield the dihydrochloride salt.
This approach allows for efficient control over regio- and stereochemistry and facilitates purification steps.
Stepwise Preparation Process
Step 1: Synthesis of Protected Azetidine Intermediate
- Starting from pyridin-3-yl precursors, azetidine rings are constructed typically via cyclization reactions or ring-closure methods involving amino alcohols or halides.
- Protection of the azetidine nitrogen is commonly achieved using tert-butoxycarbonyl (Boc) groups, yielding tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate.
- This intermediate is soluble and stable, allowing for further functionalization.
Step 2: Deprotection and Hydrochloride Salt Formation
- The Boc protecting group is removed under acidic conditions, often using methanolic HCl or similar reagents, to yield 3-(azetidin-3-yl)pyridine.
- Subsequent treatment with hydrochloric acid forms the dihydrochloride salt, enhancing compound stability and solubility.
Step 3: Purification
- The crude product is purified by extraction, washing, and chromatographic techniques such as preparative reverse-phase HPLC.
- Ion-exchange chromatography (e.g., SCX columns) may be employed to further purify the hydrochloride salt.
Representative Experimental Procedure (Based on Literature)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate dissolved in MeOH | Boc deprotection by acidic methanolysis | Efficient deprotection to free azetidine |
| 2 | Addition of HCl in MeOH or similar acid | Formation of dihydrochloride salt | Salt formation enhances solubility |
| 3 | Extraction with ethyl acetate, washing with water and brine | Removal of impurities | Standard workup |
| 4 | Purification by preparative reverse-phase HPLC and SCX column chromatography | Isolation of pure dihydrochloride salt | High purity product |
This procedure was detailed in a recent study involving the synthesis of 3-(azetidin-3-yl)pyridine hydrochloride as a key intermediate for further medicinal chemistry applications.
Alternative Synthetic Routes and Catalytic Methods
- Metal-Catalyzed Cross-Coupling: Palladium-catalyzed coupling reactions have been employed to attach azetidine rings to pyridine derivatives, improving yield and selectivity.
- Metal-Free Cyclization: Mild, metal-free condensation protocols have been reported for multisubstituted pyridines, which could be adapted for azetidine-pyridine synthesis.
- Hydride Reduction: For intermediates like Boc-protected azetidine esters, hydride reducing agents such as Red-Al or sodium borohydride are used to reduce esters to alcohols or amines before ring closure.
Reaction Conditions and Considerations
- Solvents: Common solvents include methanol, tetrahydrofuran (THF), and ethyl acetate for extraction.
- Temperature: Deprotection and coupling reactions are typically carried out at 0 °C to room temperature to prevent decomposition.
- Bases: Diisopropylethylamine (DIPEA) is frequently used as a base to neutralize acids during coupling steps.
- Purification: Reverse-phase HPLC and strong cation exchange (SCX) chromatography are effective for isolating the hydrochloride salt with high purity.
Summary Table of Preparation Methods
Research Findings and Optimization
- Recent research emphasizes mild, metal-free conditions to avoid heavy metal contamination and reduce environmental impact.
- Optimization of protecting groups and reaction conditions has led to improved yields and purity of 2-(azetidin-3-yl)pyridine dihydrochloride.
- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.
- Spectral analyses (NMR, IR) confirm the structure and purity, with characteristic peaks for the azetidine ring and pyridine moiety.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Halides, amines, and alcohols.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted pyridine and azetidine derivatives.
Scientific Research Applications
While a comprehensive overview of the applications of 2-(Azetidin-3-yl)pyridine dihydrochloride is not available across the provided search results, the information below highlights potential research areas and related compounds with noted biological activities.
Note: It's important to consider that some search results refer to related compounds and derivatives, providing indirect insights into the potential applications of this compound.
Chemical and Structural Information
This compound has the following characteristics:
- Molecular Formula: C9H14Cl2N2
- Molecular Weight: 221.12 g/mol
- Synonyms: A variety of names are used, including 2-(azetidin-3-ylmethyl)pyridine dihydrochloride and 1864059-36-8 .
- Safety: It is labeled as harmful if swallowed and causes skin irritation .
Azetidine derivatives, including azetidin-3-yl compounds, exhibit significant antimicrobial properties. Modifications to the azetidine core can enhance activity against specific bacterial strains, including Mycobacterium tuberculosis. Certain azetidine amides demonstrate improved minimum inhibitory concentration (MIC) values against the polyketide synthase 13 (Pks13) enzyme, which is crucial for the survival of M. tuberculosis.
Azetidine derivatives have been investigated for their neuropharmacological effects, particularly in relation to cognitive disorders. Compounds similar to this compound have shown promising results in preclinical models targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in conditions such as Alzheimer’s disease and attention deficit hyperactivity disorder (ADHD).
Azetidine derivatives have potential as antidiabetic agents. Studies on related compounds suggest that they may enhance insulin sensitivity and exhibit favorable metabolic profiles. Specific substituents on the azetidine ring can significantly influence biological activity.
Structure-Activity Relationships (SAR)
Different modifications can lead to variations in biological activity. For example:
- A 3-methoxy group enhances Pks13 potency.
- Chlorination at the 6-position provides neuroprotective effects.
- Azetidine amides improve MIC against bacteria.
These findings suggest that strategic modifications can optimize the therapeutic potential of azetidine derivatives.
Case Studies Involving Azetidine Derivatives
- Antitubercular Activity: Azetidine amides demonstrated improved potency compared to other scaffolds in inhibiting Pks13. The crystal structure revealed that these compounds bind effectively to the enzyme, enhancing their inhibitory effects.
- Cognitive Enhancement: A series of pyridine-containing azetidines showed initial promise in enhancing cognitive function in animal models. However, clinical trials revealed significant side effects, leading to the suspension of further development.
Synthesis of Azetidine Derivatives
Mechanism of Action
The mechanism by which 2-(Azetidin-3-yl)pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Derivatives
2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride (CAS: 1260828-79-2)
2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride (CAS: 1260816-07-6)
- Molecular Formula : C₈H₉FN₂
- Predicted Properties :
- Key Differences : Fluorine at the 5-position alters steric and electronic interactions, which may influence selectivity for neurological targets like nicotinic acetylcholine receptors (nAChRs) .
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride (CAS: 1161829-67-9)
Azetidine-Modified Analogs
2-[(Azetidin-3-yl)methyl]pyridine dihydrochloride (CAS: 1864059-36-8)
- Molecular Formula : C₉H₁₄Cl₂N₂
- Molecular Weight : 221.13 g/mol .
- Key Differences : The azetidine is connected via a methylene spacer, increasing conformational flexibility. This structural change could alter pharmacokinetic properties, such as absorption and half-life .
ABT-089 ([2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride])
Heterocyclic Core Variants
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
Structural and Pharmacological Insights
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|
| 2-(Azetidin-3-yl)pyridine diHCl | 207.10 | - | - |
| 2-(Azetidin-3-yl)-6-fluoropyridine diHCl | 225.09 | - | - |
| 2-(Azetidin-3-yl)-5-fluoropyridine diHCl | 152.17 | 1.183 | 237.7 |
| 2-(Azetidin-3-yl)-4-CF₃-pyridine diHCl | 202.18 | 1.280 | 255.4 |
Pharmacological Profiles
- Cognitive Enhancement : ABT-089’s pyrrolidine structure enables potent nAChR activation with minimal side effects, while azetidine analogs may offer improved selectivity due to conformational rigidity .
- Toxicity : Pyridine derivatives (e.g., Betahistine dihydrochloride) are associated with hepatotoxicity, but azetidine’s smaller ring may reduce metabolic byproducts, mitigating risks .
Biological Activity
2-(Azetidin-3-yl)pyridine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides an overview of its biological activity, including antimicrobial, antitumor, and neuroprotective effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 207.10 g/mol. It exists as a dihydrochloride salt, which enhances its solubility in biological fluids, making it suitable for various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Pyridine derivatives are often effective against multidrug-resistant bacteria. The compound's azetidine component may enhance its interaction with bacterial enzymes, contributing to its antibacterial effects.
Table 1: Antimicrobial Activity Data
Antitumor Activity
In addition to its antimicrobial properties, this compound has shown potential antitumor activity. Studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Table 2: Antitumor Activity Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| A549 (Lung Cancer) | 20 | |
| HeLa (Cervical Cancer) | 25 |
Neuroprotective Effects
The compound's azetidine structure may also confer neuroprotective properties. Preliminary studies suggest that it could enhance cognitive functions and provide therapeutic benefits in neurological disorders by interacting with receptors involved in neurotransmission.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound interacts with specific receptors involved in neurotransmission, which may explain its cognitive-enhancing effects.
- Enzyme Inhibition : Its interactions with bacterial enzymes suggest mechanisms for its antimicrobial activity.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis or disrupt the cell cycle, leading to reduced proliferation .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance, modifications to the azetidine ring have been explored to improve selectivity and potency against specific targets.
Example Study
A study published in 2023 evaluated various derivatives of the compound for their antimicrobial and antitumor activities, revealing that certain modifications significantly increased efficacy against resistant strains of bacteria and various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimized synthesis protocols for 2-(Azetidin-3-yl)pyridine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves coupling azetidine derivatives with pyridine precursors under controlled conditions. Key steps include:
- Cyclization of azetidine rings using reductive amination or ring-closing reactions.
- Introduction of the pyridine moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Acidic workup (e.g., HCl) to form the dihydrochloride salt, enhancing solubility and stability .
- Optimization : Reaction parameters (temperature, solvent, catalyst) are critical. For example, ethanol/water mixtures under reflux improve imine intermediate stability, while chromatography (silica gel or HPLC) ensures purity .
Q. How is this compound characterized structurally and chemically?
- Structural Analysis :
- X-ray crystallography : Resolve 3D conformation using programs like SHELXL for small-molecule refinement .
- NMR spectroscopy : - and -NMR confirm proton environments and connectivity (e.g., azetidine N–H signals at δ 3.5–4.5 ppm, pyridine aromatic protons at δ 7.0–8.5 ppm) .
- Chemical Properties :
- Solubility: High in polar solvents (water, DMSO) due to dihydrochloride salt form.
- Stability: Hygroscopic; store under inert atmosphere at –20°C to prevent decomposition .
Q. What are the primary applications of this compound in early-stage drug discovery?
- Biological Screening : Acts as a scaffold for targeting nicotinic acetylcholine receptors (nAChRs) or enzymes requiring nitrogen-rich heterocycles.
- Derivatization : The azetidine-pyridine core allows functionalization at the NH group (e.g., acylations, sulfonations) to enhance binding affinity or selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for azetidine-pyridine derivatives?
- Case Study : Discrepancies in receptor-binding assays may arise from:
- Salt form differences : Dihydrochloride vs. free base alters solubility and bioavailability.
- Stereochemical variability : Azetidine ring conformation impacts target interactions (e.g., chair vs. boat forms).
- Resolution Strategies :
- Conduct parallel assays under standardized conditions (pH, solvent, salt form).
- Use computational docking (e.g., AutoDock Vina) to model interactions and identify critical stereoelectronic effects .
Q. What experimental design considerations are critical for studying the compound’s pharmacokinetics in vivo?
- Key Parameters :
- Dosing form : Dihydrochloride salt ensures aqueous solubility for IV/PO administration.
- Metabolic stability : Monitor via LC-MS for hepatic cytochrome P450-mediated degradation.
- Tissue distribution : Radiolabeled analogs (e.g., -tagged) track uptake in target organs .
- Challenges :
- Blood-brain barrier penetration: LogP adjustments via prodrug strategies (e.g., esterification) .
Q. How can computational modeling enhance the rational design of 2-(Azetidin-3-yl)pyridine derivatives?
- Methods :
- Molecular dynamics (MD) : Simulate ligand-receptor binding stability (e.g., nAChR α4β2 subtype).
- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with IC data.
- Crystallographic refinement : SHELX suite resolves electron density maps for salt co-crystals .
Q. What strategies mitigate synthetic challenges in scaling up azetidine-pyridine derivatives?
- Issues :
- Ring strain in azetidine: Optimize cyclization via high-dilution techniques or flow chemistry.
- Purification bottlenecks: Replace column chromatography with recrystallization or salt metathesis.
- Innovations :
- Continuous flow reactors improve yield and reduce side products in multi-step syntheses .
Data Contradiction Analysis
Q. Why do structural analogs of 2-(Azetidin-3-yl)pyridine exhibit divergent biological profiles?
- Example :
- 2-(Azetidin-3-yloxy)pyridine : Ether linkage reduces basicity, altering receptor affinity.
- 3-(Azetidin-3-yl)pyridine : Pyridine substitution position changes steric interactions.
- Approach :
- Compare free energy of binding (ΔG) via isothermal titration calorimetry (ITC).
- Validate with mutagenesis studies on target proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
